![molecular formula C8H9N3O B1312504 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine CAS No. 670246-33-0](/img/structure/B1312504.png)

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

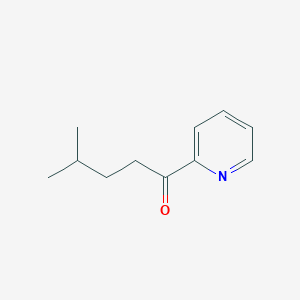

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C8H9N3O. It has an average mass of 163.177 Da and a mono-isotopic mass of 163.074554 Da .

Synthesis Analysis

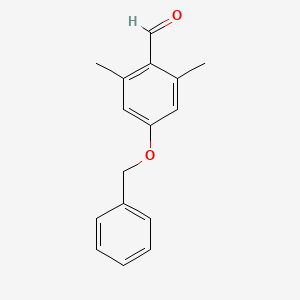

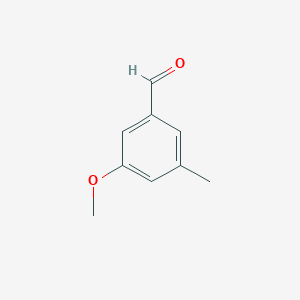

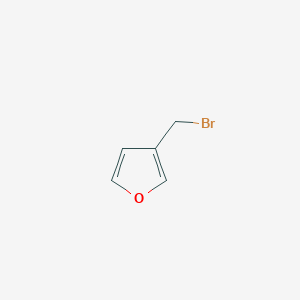

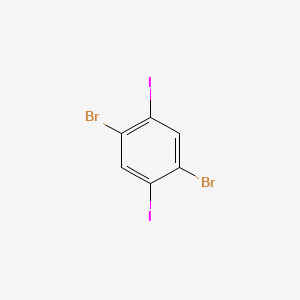

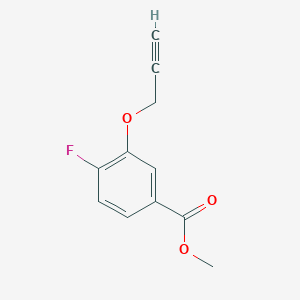

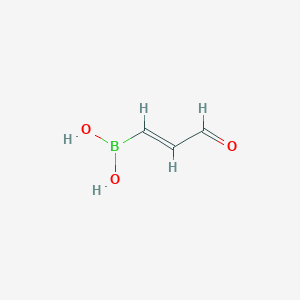

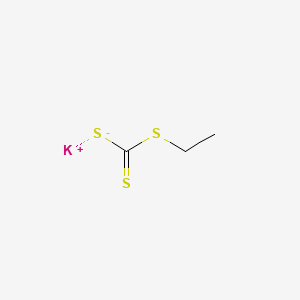

The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine involves a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives . The compound undergoes regioselective alkylation and sulfonylation under basic reaction conditions to give a series of N1-substituted products .Molecular Structure Analysis

The electronic structure and prototropic tautomerism of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine were studied theoretically using the B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods and SM8 (H2O, DMF) solvation models .Chemical Reactions Analysis

The chemical reactivity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been explored, revealing that acetylation and benzoylation take place exclusively at the N1 nitrogen atom .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.6±26.5 °C .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

The compound has been used in the synthesis of a series of N1-alkyl, N1-acyl and N1-sulfonyl derivatives, which have shown promising antifungal properties . These derivatives have been tested against 21 pathogenic yeast-like fungal clinical isolates and 5 reference strains . Notably, the N1-benzoyl and N1-(4-fluorobenzoyl) derivatives showed 81% and 95% inhibitory efficacy, respectively, against the clinical isolates .

2. Treatment of Cutaneous and Invasive Fungal Infections The need for the development of new efficacious and safe antimycotics is substantiated by the constant threat of cutaneous and invasive fungal infections to human health . The derivatives of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine have shown potential in this area .

Interaction with Human Serum Proteins

Research has been conducted to investigate the retention behavior of the compound’s derivatives in a human serum proteins-high-performance liquid chromatography (HSA-HPLC) system . This study aimed to explore the molecular mechanism of HSA-isoxazolone interactions using a quantitative structure–retention relationship (QSRR) approach .

Antibacterial Activity

New derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have shown antibacterial activity . These derivatives have been tested against Gram-negative rods, inhibiting the growth of strains of Citrobacter freundii, Klebsiella pneumoniae, Serratia marcescens, and Pseudomonas stutzeri at concentrations of 50–100 μg/mL .

Wirkmechanismus

Target of Action

Similar compounds have been known to exhibit antibacterial and anticancer properties, suggesting that their targets could be specific proteins or enzymes involved in these biological processes.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit or enhance the target’s activity, resulting in the observed biological effects.

Biochemical Pathways

Given its potential antibacterial and anticancer properties , it may affect pathways related to cell division, protein synthesis, or other vital processes in these cells.

Result of Action

Based on its potential antibacterial and anticancer properties, it could lead to the death of bacterial cells or cancer cells, or inhibit their growth or proliferation.

Zukünftige Richtungen

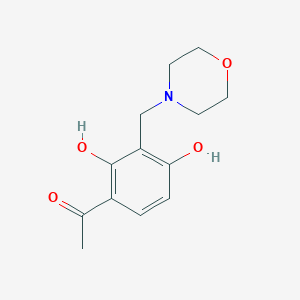

The compound has been used as a substrate for the fluorogenic tandem Mannich-electrophilic amination reaction with formaldehyde and secondary amines, which give rise to the formation of a new class of photostable fluorescent dyes . This suggests potential future directions in the development of new fluorescent dyes.

Eigenschaften

IUPAC Name |

4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXFBGGMXCHKTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NOC(=C12)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428887 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine | |

CAS RN |

670246-33-0 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Formyl-7-chloroimidazo[2,1-b]benzothiazole](/img/structure/B1312443.png)